3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2OS2/c19-12-6-7-13(14(20)8-12)15-9-25-18(21-15)22-16(23)10-24-17(22)11-4-2-1-3-5-11/h1-9,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMGAGWGFWKMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives with α-Halo Carbonyl Compounds
This two-step approach dominates recent synthetic efforts due to its scalability and compatibility with diverse substitution patterns:
Step 1: Synthesis of N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-N'-phenylthiourea
- Reagents : 4-(2,4-Dichlorophenyl)thiazol-2-amine reacts with phenyl isothiocyanate in anhydrous THF under nitrogen.
- Conditions : 0°C to room temperature, 12-hour stirring.
- Yield : 78–85% after recrystallization (ethanol/water).
Step 2: Ring-Closure with Bromoacetyl Bromide
- Mechanism : Intramolecular cyclization facilitated by bromide displacement (Scheme 1).
- Optimized Parameters :
- Solvent: Dimethylacetamide (DMAC)
- Base: Triethylamine (2.2 equiv)
- Temperature: 80°C, 4 hours
- Yield : 68–72%.
Critical Analysis : While efficient, this method requires strict anhydrous conditions to prevent hydrolysis of the bromoacetyl intermediate. Patent US20230105595A1 notes that substituting bromoacetyl bromide with chloroacetyl chloride reduces yields to 52–55%, emphasizing the superiority of brominated reagents.
One-Pot Tandem Thiazole-Thiazolidinone Assembly
Emerging methodologies enable concurrent thiazole and thiazolidinone formation, reducing purification steps:
Reaction Components :
- 2,4-Dichlorophenylacetonitrile
- Phenyl isothiocyanate
- Ethyl bromopyruvate
Procedure :
- Thiazole Formation : SNAr reaction between 2,4-dichlorophenylacetonitrile and sulfur via Gewald pathway.
- Thiourea Generation : In situ trapping with phenyl isothiocyanate.
- Cyclization : Bromopyruvate-induced ring closure at 90°C in DMF.
Advantages :
Limitations : Requires precise stoichiometric control to avoid byproducts like bis-thiazolidinones.
Alternative Routes and Niche Methodologies
Microwave-Assisted Solid-Phase Synthesis
Adapting protocols from Shahwar et al. (2009), this approach enhances reaction kinetics:
- Support : Wang resin functionalized with thiourea
- Conditions : 150 W microwave irradiation, 120°C, 20 minutes
- Yield : 74% (vs. 68% conventional heating)
Notable Feature : Enables combinatorial library synthesis for SAR studies.
Enzymatic Cyclization Using Lipase Catalysts
Drawing from green chemistry principles:
- Catalyst : Candida antarctica lipase B (CAL-B)
- Solvent : Ionic liquid [BMIM][BF4]
- Conversion : 89% at 40°C over 24 hours
This method significantly reduces metal catalyst waste but currently lacks industrial-scale validation.
Structural Characterization and Analytical Data
Spectroscopic Profiles :
- ¹H NMR (400 MHz, DMSO-d₆):
δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.64 (dd, J = 8.4, 2.0 Hz, 1H), 7.52 (d, J = 2.0 Hz, 1H), 7.38–7.28 (m, 5H, Ph), 4.51 (s, 2H, SCH₂).
X-ray Crystallography :
- Dihedral angle between thiazole and dichlorophenyl: 82.8°
- Intramolecular C-H⋯N hydrogen bonding stabilizes twist conformation
Industrial-Scale Considerations and Process Optimization
Patent analyses highlight critical factors for kilogram-scale production:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent Polarity (ET₃₀) | 40–45 kcal/mol | Maximizes SN2 efficiency |
| Bromoacetyl Bromide Purity | >98% | Reduces dimerization |
| Cooling Rate | 0.5°C/min post-reaction | Enhances crystallization |
| Particle Size Control | Micronization to <50 µm | Improves API bioavailability |
Chemical Reactions Analysis
Chemical Reactions Involving Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives can undergo various chemical reactions to modify their structure and enhance their biological activity. These reactions often involve nucleophilic substitutions or additions to the thiazolidinone ring.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are common in thiazolidin-4-one derivatives, where nucleophiles attack the electrophilic centers of the molecule. For example, the reaction of thiosemicarbazones with dimethyl acetylenedicarboxylate (DMAD) can lead to the formation of new thiazolidinone derivatives .
Condensation Reactions
Condensation reactions are used to form thiazolidin-4-one derivatives. These reactions typically involve the combination of aromatic amines, aldehydes, and mercaptoacetic acid under specific conditions to form the desired heterocyclic structure .
Biological Activity of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives have shown significant biological activity, including anticancer and anti-inflammatory properties. For instance, some derivatives have been identified as potent COX-2 inhibitors, which are crucial for managing inflammation .
| Biological Activity | Compound Type | Effect |
|---|---|---|
| Anticancer | Thiazolidin-4-one derivatives | Inhibition of cell proliferation pathways |
| Anti-inflammatory | Thiazole and Thiazolidinone derivatives | COX-2 inhibition |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. The specific compound has shown promising results in various in vitro studies:
- Mechanism of Action : Thiazolidin-4-one derivatives often act by inhibiting key enzymes involved in cancer cell proliferation and survival. This compound has been noted for its ability to induce apoptosis (programmed cell death) in cancer cells.
-
Case Studies :
- In a study evaluating multiple thiazolidinone derivatives, compounds similar to 3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one exhibited significant cytotoxicity against various cancer cell lines including leukemia (MOLT-4) and CNS cancer (SF-295) with inhibition rates exceeding 70% .
- Another investigation into the structure-activity relationship (SAR) of thiazolidinones revealed that modifications to the phenyl ring could enhance anticancer efficacy. For instance, derivatives with specific substitutions demonstrated increased potency against tumor cell lines .
Other Pharmacological Activities
Beyond anticancer properties, this compound also exhibits a range of biological activities:
- Antimicrobial Activity : Thiazolidinones have been reported to possess antibacterial and antifungal properties. The presence of the thiazole ring is believed to enhance interaction with microbial targets.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Antidiabetic Properties : Thiazolidinones are being explored for their ability to modulate glucose metabolism and improve insulin sensitivity, which could be beneficial in diabetes management.
Summary of Applications
Mechanism of Action
The mechanism of action of 3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the thiazole or thiazolidinone rings. Below is a detailed comparison of key derivatives:
Structural Modifications and Physicochemical Properties
Crystallographic and Computational Insights
- X-ray studies of related compounds (e.g., ) reveal planar thiazolidinone rings, facilitating π-π stacking with biological targets .
Biological Activity
3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.
- Molecular Formula : C19H12Cl4N2OS2
- Molecular Weight : 490.24 g/mol
- CAS Number : 866048-99-9
Biological Activity Overview
The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration. Key areas of activity include:
-
Anticancer Activity
- Thiazolidinone derivatives have shown significant potential as anticancer agents. Research indicates that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications in thiazolidinones enhance their efficacy against different cancer cell lines.
-
Antimicrobial Activity
- The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies using the disk diffusion method have shown that it possesses high activity against several bacterial strains.
-
Other Pharmacological Activities
- Beyond anticancer and antimicrobial effects, thiazolidinones exhibit anti-diabetic, anti-inflammatory, analgesic, and antioxidant properties. These diverse activities stem from their ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives:
- Mechanism of Action : Thiazolidinones induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. They also inhibit key signaling pathways involved in tumor growth and metastasis.
- Case Study : A study demonstrated that a thiazolidinone derivative significantly reduced the viability of breast cancer cells (MCF-7) by inducing G0/G1 phase cell cycle arrest and apoptosis through mitochondrial pathways .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various microbial strains:
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | High |
The compound exhibited high activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Other Pharmacological Activities
Thiazolidinones are also recognized for their potential in treating diabetes and inflammation:
- Anti-diabetic Effects : Some derivatives have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
- Anti-inflammatory Effects : Thiazolidinones can inhibit pro-inflammatory cytokines, suggesting their use in managing inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of substituted thiazole precursors with thiazolidinone-forming reagents. For example, a common method involves reacting 2,4-dichlorophenyl-substituted thiazole intermediates with thioglycolic acid under reflux conditions. Catalyst choice (e.g., β-cyclodextrin-SO3H) and solvent-free systems can enhance yields (up to 85%) while reducing reaction time (2–5 hours) . Contrastingly, alternative routes using hydrogenation of intermediates (e.g., 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one) may require higher pressures and specialized equipment, highlighting the need for optimization based on lab capabilities .
Q. How can structural characterization of this compound be performed to confirm its identity?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–S bonds in the thiazolidinone ring: ~1.74–1.78 Å) and dihedral angles between aromatic substituents (e.g., 2,4-dichlorophenyl vs. phenyl groups), which influence molecular packing . Complementary techniques like FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (¹H signals for aromatic protons at δ 7.2–8.1 ppm) provide additional validation .
Q. What are the primary biological activities associated with this compound, and how are preliminary assays designed?
Derivatives of thiazolidinone-thiadiazole hybrids exhibit fungicidal, herbicidal, and insecticidal activities. For preliminary screening, disk diffusion assays (e.g., against Fusarium spp.) at concentrations of 50–100 µg/mL are typical. Structure-activity relationship (SAR) studies often focus on halogen substitution patterns; for example, the 2,4-dichlorophenyl group enhances antifungal potency compared to monochloro analogs .
Advanced Research Questions
Q. How do substituent positional isomers (e.g., methyl or methoxy groups on aromatic rings) affect the compound’s crystallographic and electronic properties?
Positional isomerism significantly alters molecular conformation and intermolecular interactions. For instance, meta-substituted methyl groups introduce steric hindrance, reducing planarity between the thiazole and thiazolidinone rings (dihedral angle ~15° vs. 8° for para-substituted analogs). Computational studies (DFT) reveal that electron-withdrawing groups (e.g., -NO₂) on the phenyl ring lower the HOMO-LUMO gap by 0.5–1.0 eV, enhancing reactivity in electrophilic substitution reactions .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay protocols or impurity profiles. To address this:
- Standardize bioassays : Use identical microbial strains (e.g., Candida albicans ATCC 10231) and incubation conditions (28°C, 48 hours).
- Purification : Validate compound purity via HPLC (>98%) and LC-MS to exclude byproducts (e.g., uncyclized intermediates) .
- Control experiments : Compare activity against reference compounds (e.g., fluconazole for antifungal studies) to normalize results .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Molecular docking (e.g., with CYP450 enzymes) predicts metabolic stability. For instance, the 2,4-dichlorophenyl moiety reduces oxidation susceptibility compared to unsubstituted phenyl groups. ADMET simulations (using SwissADME) suggest that logP values >3.5 may improve membrane permeability but require balancing with aqueous solubility (e.g., via PEGylation of the thiazolidinone ring) .
Q. What advanced techniques elucidate reaction mechanisms during synthesis?
- In-situ FT-IR : Monitors thioglycolic acid consumption during cyclization (disappearance of -SH stretch at 2550 cm⁻¹).
- Isotope labeling : ¹³C-labeled thioglycolic acid traces carbon incorporation into the thiazolidinone ring, confirming stepwise vs. concerted mechanisms .
- Kinetic studies : Variable-temperature NMR (VT-NMR) determines activation energy (Eₐ) for ring closure, which correlates with catalyst efficiency (e.g., β-cyclodextrin-SO3H lowers Eₐ by ~20 kJ/mol) .
Q. Methodological Notes
- Synthetic Optimization : Prioritize solvent-free or aqueous conditions to align with green chemistry principles .
- Data Validation : Cross-reference SCXRD data with the Cambridge Structural Database (CSD) to confirm novel bond angles/packing motifs .
- Biological Testing : Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate specific antimicrobial activity from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
